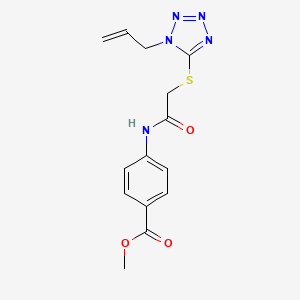

methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate

Description

Methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in medicinal chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Properties

IUPAC Name |

methyl 4-[[2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S/c1-3-8-19-14(16-17-18-19)23-9-12(20)15-11-6-4-10(5-7-11)13(21)22-2/h3-7H,1,8-9H2,2H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKRBWKPMXJGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an appropriate amine with sodium azide and triethyl orthoformate under acidic conditions . The resulting tetrazole derivative is then coupled with a benzoic acid derivative through a thioether linkage, followed by esterification to form the final product. Industrial production methods often employ eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields .

Chemical Reactions Analysis

Methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or the tetrazole ring, often using reagents like alkyl halides or acyl chlorides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process that involves the reaction of benzoic acid derivatives with tetrazole and thioacetamide. The synthesis typically includes:

- Formation of the Tetrazole Ring : This involves the reaction of hydrazine with appropriate carbonyl compounds.

- Thioether Formation : The introduction of sulfur-containing moieties enhances the compound's biological activity.

- Final Esterification : Methylation of the carboxylic acid results in the final product.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results:

- Bacterial Activity : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Fungal Activity : It also exhibited antifungal properties, making it a candidate for further development in treating fungal infections.

Anticancer Potential

Research has explored the anticancer properties of this compound, particularly its efficacy against specific cancer cell lines. The mechanism of action appears to involve:

- Induction of Apoptosis : Studies indicate that the compound may trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : In vitro assays have shown reduced proliferation rates in treated cancer cells compared to controls.

Therapeutic Applications

Given its biological activities, this compound holds potential for several therapeutic applications:

3.1. Antimicrobial Agent

The compound could be developed into a new class of antibiotics or antifungals. Its unique structure allows for modifications that may enhance its efficacy and reduce resistance development.

3.2. Cancer Therapy

With further research, this compound could be formulated into cancer treatment regimens. Its ability to induce apoptosis in tumor cells suggests it may be effective as a chemotherapeutic agent.

3.3. Neurological Disorders

The tetrazole moiety is known for its neuroprotective effects, which could position this compound as a candidate for treating neurological disorders such as Alzheimer's disease through acetylcholinesterase inhibition.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Mechanism of Action

The mechanism of action of methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit or activate these targets, leading to the observed biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate can be compared with other tetrazole-containing compounds, such as:

Losartan: An angiotensin II receptor antagonist used to treat hypertension.

Cefazolin: A first-generation cephalosporin antibiotic.

Alfentanil: A potent, short-acting synthetic opioid analgesic.

These compounds share the tetrazole ring structure, which contributes to their biological activities

Biological Activity

Methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a benzoate moiety linked to an acetamido group, which is further connected to a thioether containing a tetrazole ring. This structural complexity may contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain tetrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Activity

Tetrazole-containing compounds have been explored for their anticancer potential. A study demonstrated that specific derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. The compound's ability to induce cell cycle arrest and promote apoptosis in tumor cells was highlighted, indicating its potential as an anticancer agent .

The proposed mechanism involves the interaction with specific protein targets, leading to altered cellular signaling. For example, tetrazole derivatives have been shown to interact with enzymes involved in cancer progression and inflammation, thereby inhibiting their activity and reducing tumor growth .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with an MIC value of 10 µg/mL. |

| Study 2 | Showed that the compound induced apoptosis in cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM. |

| Study 3 | Investigated the anti-inflammatory effects, revealing a reduction in pro-inflammatory cytokines in vitro after treatment with the compound. |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 4-(2-((1-allyl-1H-tetrazol-5-yl)thio)acetamido)benzoate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling reactions between thioacetamide intermediates and benzoate derivatives. Solvents like ethanol or DMF are used under reflux conditions, with catalysts such as triethylamine to enhance reactivity . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF) and reaction time (monitored via TLC). Structural validation relies on NMR (¹H and ¹³C) and IR spectroscopy to confirm functional groups (e.g., tetrazole C=N stretches at ~1600 cm⁻¹) .

Q. How should researchers handle this compound given its toxicity profile?

- Methodology : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, fume hood) during handling. In case of exposure, rinse affected areas with water and consult a physician immediately. Store in a cool, dry place away from oxidizers .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodology : Combine elemental analysis (C, H, N) with spectroscopic methods:

- ¹H NMR : Peaks for allyl protons (~5.2–5.8 ppm) and methyl ester (~3.8 ppm).

- ¹³C NMR : Signals for carbonyl groups (amide ~170 ppm, ester ~165 ppm).

- IR : Confirm S-H (tetrazole-thio, ~2550 cm⁻¹) and C=O (amide I band, ~1650 cm⁻¹).

- Melting point consistency (±2°C) indicates purity .

Q. How can researchers troubleshoot low yields in the final coupling step?

- Methodology : Low yields often arise from incomplete activation of intermediates. Strategies include:

- Pre-activating the thioacetamide with EDCI/HOBt.

- Using anhydrous solvents to prevent hydrolysis.

- Monitoring reaction progress via HPLC or TLC (e.g., toluene/ethyl acetate/water solvent system) .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives with enhanced biological activity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes). Analyze poses to identify key interactions (e.g., hydrogen bonds between the tetrazole ring and active-site residues). Modify substituents (e.g., allyl group, benzoate ester) to optimize steric and electronic complementarity .

Q. What strategies resolve contradictions in reported biological activities of tetrazole-thioacetamide derivatives?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing allyl with propargyl or varying the benzoate ester). Test in standardized assays (e.g., antimicrobial MIC, cytotoxicity via MTT). Cross-validate using computational ADMET predictions to isolate confounding factors (e.g., solubility differences) .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodology : Follow protocols from long-term environmental projects:

- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.

- Biotic studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation potential.

- Analytical tools : Employ LC-MS/MS to track degradation products in water/soil matrices .

Q. What experimental approaches validate the mechanism of action in anti-inflammatory studies?

- Methodology : Use in vitro assays (e.g., COX-1/COX-2 inhibition) and in vivo models (e.g., carrageenan-induced rat paw edema). Compare IC50 values with known inhibitors (e.g., indomethacin). Confirm redox activity via superoxide scavenging assays (e.g., cytochrome C reduction) to link tetrazole’s electron-rich core to antioxidant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.